(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Overview
Description
Lithocholic Acid-d4 is a deuterium-labeled version of lithocholic acid, a secondary bile acid. It is produced by the bacterial action in the colon from chenodeoxycholic acid. Lithocholic Acid-d4 is primarily used as an internal standard for the quantification of lithocholic acid in various analytical applications .
Mechanism of Action
Target of Action
Lithocholic acid-2,2,4,4-d4 primarily targets the Vitamin D receptor and the pregnane X receptor . These receptors play a crucial role in various metabolic processes and signaling interactions .
Mode of Action
Lithocholic acid-2,2,4,4-d4 activates the Vitamin D receptor, but it doesn’t raise calcium levels as much as Vitamin D itself . It also triggers the pregnane X receptor . These receptors may serve as a biological sensor to regulate lithocholic acid-induced toxicity .
Biochemical Pathways
Lithocholic acid-2,2,4,4-d4 is involved in various metabolic processes and signaling interactions . It is produced in the colon from chenodeoxycholic acid by bacterial action . As with most bile acids, it undergoes a process of conjugation with the amino acids glycine or taurine and forms glycolithocholic acid or taurolithocholic acid, respectively .
Result of Action
In normal colonic epithelium, lithocholic acid promotes apoptosis . It has been shown to suppress apoptosis in pre-malignant colonic epithelium in the presence of a carcinogen . The metabolite is also shown to have anti-aging abilities .
Biochemical Analysis
Biochemical Properties
Lithocholic acid-2,2,4,4-d4 is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to activate the vitamin D receptor, pregnane X receptor (PXR), and farnesoid X receptor (FXR) . These receptors may serve as biological sensors to regulate lithocholic acid-induced toxicity .
Cellular Effects
Lithocholic acid-2,2,4,4-d4 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in normal colonic epithelium, lithocholic acid promotes apoptosis, but it suppresses apoptosis in pre-malignant colonic epithelium in the presence of a carcinogen .
Molecular Mechanism
The molecular mechanism of action of Lithocholic acid-2,2,4,4-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, for instance, by activating the vitamin D receptor, PXR, and FXR .
Temporal Effects in Laboratory Settings
The effects of Lithocholic acid-2,2,4,4-d4 change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Lithocholic acid-2,2,4,4-d4 vary with different dosages in animal models . While specific threshold effects, toxic or adverse effects at high doses are not mentioned in the available literature, it has been shown to cause cholestasis in animal models .
Metabolic Pathways
Lithocholic acid-2,2,4,4-d4 is involved in the metabolic pathways of bile acid synthesis . It interacts with enzymes and cofactors in these pathways and can also affect metabolic flux or metabolite levels .
Preparation Methods
Lithocholic Acid-d4 is synthesized by replacing four hydrogen atoms in lithocholic acid with deuterium atoms. The synthetic route involves the use of commercially available plant-sourced bisnoralcohol as a starting material. The process includes catalytic hydrogenation using palladium-copper nanowires and reduction of the 3-keto group using 3α-hydroxysteroid dehydrogenase/carbonyl reductase catalysis . This method is optimized to improve the isomer ratio and overall yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Lithocholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: Lithocholic acid can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The reduction of lithocholic acid involves the conversion of the 3-keto group to a 3α-hydroxy group.
Common reagents used in these reactions include palladium-copper nanowires for hydrogenation and specific enzymes for reduction. The major products formed from these reactions are glycolithocholic acid and taurolithocholic acid.
Scientific Research Applications
Lithocholic Acid-d4 has a wide range of scientific research applications:
Comparison with Similar Compounds
Lithocholic Acid-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. Similar compounds include:
Chenodeoxycholic Acid: A primary bile acid from which lithocholic acid is derived.
Deoxycholic Acid: Another secondary bile acid with similar properties.
Ursodeoxycholic Acid: A bile acid used clinically for treating liver diseases.
Lithocholic Acid-d4 stands out due to its specific use in quantification and research applications, providing a reliable standard for various analytical techniques.
Properties
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1/i10D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-POXZWENPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584371 | |
Record name | (3alpha,5beta)-3-Hydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83701-16-0 | |
Record name | (3α,5β)-3-Hydroxycholan-24-oic-2,2,4,4-d4 acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83701-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3alpha,5beta)-3-Hydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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